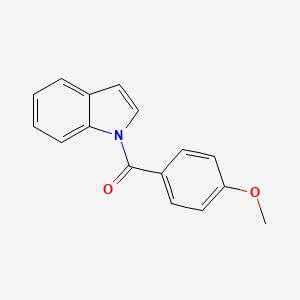

1H-Indole, 1-(4-methoxybenzoyl)-

CAS No.: 52498-87-0

Cat. No.: VC15931630

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52498-87-0 |

|---|---|

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | indol-1-yl-(4-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C16H13NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-11H,1H3 |

| Standard InChI Key | JHBJNRSAHCAKEY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(4-methoxybenzoyl)-1H-indole. Its molecular formula is C₁₆H₁₃NO₂, derived from the indole backbone (C₈H₇N) modified by a 4-methoxybenzoyl group (C₈H₆O₂). The molecular weight is calculated as 251.28 g/mol, consistent with analogous benzoyl-substituted indoles .

Structural Features and Isomerism

The molecule consists of a planar indole heterocycle fused with a benzene ring, substituted at the nitrogen by a benzoyl group bearing a methoxy substituent at the para position. The 4-methoxybenzoyl moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions. Tautomerism is absent due to the fixed substitution at the indole nitrogen, but rotational freedom exists around the carbonyl-benzene bond, enabling conformational diversity .

Table 1: Comparative Structural Data for 1-(4-Methoxybenzoyl)-1H-Indole and Analogues

Synthetic Methodologies

Alternative Pathways via Cyclization

Recent advances in dehydrogenative cyclization, as demonstrated in the synthesis of azocino[4,3-b]indoles , suggest that tandem acylation-cyclization strategies could be adapted for constructing complex indole derivatives. For instance, tetrachloro-1,4-benzoquinone (TCB)-mediated cyclization has been effective in forming tetracyclic indole systems , which could be modified to introduce benzoyl groups at strategic positions.

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Ensuring exclusive substitution at the indole nitrogen rather than electrophilic aromatic substitution at C3.

-

Stability of Intermediates: The 4-methoxybenzoyl group may sterically hinder reactions, necessitating optimized temperatures and catalysts.

Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (CDCl₃, 200 MHz):

-

Indole protons: δ 7.2–7.8 ppm (multiplet, H2–H7).

-

Methoxy group: δ 3.9 ppm (singlet, -OCH₃).

-

Benzoyl protons: δ 7.6–8.1 ppm (doublets, aromatic H adjacent to carbonyl).

These assignments align with data for 5-fluoro-1-(4-methoxybenzoyl)-1H-indole, where the fluorinated analogue exhibits similar deshielding effects .

Infrared (IR) Spectroscopy

Characteristic IR absorptions include:

-

C=O stretch: ~1680 cm⁻¹ (benzoyl carbonyl).

-

N-H stretch: Absent due to acylation of the indole nitrogen.

-

C-O-C stretch: ~1250 cm⁻¹ (methoxy group).

Density Functional Theory (DFT) Insights

Computational studies on related indole derivatives, such as azocino[4,3-b]indoles , reveal that the 4-methoxybenzoyl group likely enhances electron density at the indole nitrogen, increasing nucleophilicity at adjacent positions. Frontier Molecular Orbital (FMO) analysis would predict HOMO localization on the indole ring, suggesting reactivity toward electrophilic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume